(2-Tert-butyl-1,3-oxazol-5-yl)methanol
Overview
Description
(2-Tert-butyl-1,3-oxazol-5-yl)methanol is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a tert-butyl group at the second position and a hydroxymethyl group at the fifth position of the oxazole ring
Scientific Research Applications
(2-Tert-butyl-1,3-oxazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Safety and Hazards
“(2-Tert-butyl-1,3-oxazol-5-yl)methanol” is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Oxazole derivatives, to which this compound belongs, have been reported to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Oxazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting protein function . The exact interaction would depend on the specific target and the chemical structure of the oxazole derivative .
Biochemical Pathways
Given the broad range of biological activities associated with oxazole derivatives, it can be inferred that multiple pathways could potentially be affected . These might include pathways related to cell growth, inflammation, metabolism, and others .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects . The specific effects of (2-Tert-butyl-1,3-oxazol-5-yl)methanol would likely depend on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
(2-Tert-butyl-1,3-oxazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic regulation. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological functions. Threshold effects are often observed, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . These interactions can influence metabolic flux and alter the levels of key metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, making it essential to study these processes in detail.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyl-1,3-oxazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butyl-1,3-oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: (2-Tert-butyl-1,3-oxazol-5-yl)carboxylic acid.
Reduction: (2-Tert-butyl-1,3-oxazoline-5-yl)methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
(2-Tert-butyl-1,3-oxazoline-5-yl)methanol: Similar structure but with a reduced oxazole ring.
(2-Tert-butyl-1,3-thiazol-5-yl)methanol: Contains a sulfur atom instead of oxygen in the ring.
(2-Tert-butyl-1,3-imidazol-5-yl)methanol: Contains two nitrogen atoms in the ring.
Uniqueness
(2-Tert-butyl-1,3-oxazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the hydroxymethyl group provides a reactive site for further functionalization.
Properties
IUPAC Name |
(2-tert-butyl-1,3-oxazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4,10H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXJZBPIXFPGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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